molecular formula C16H25N3O3 B2408684 N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 876532-94-4

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2408684
CAS No.: 876532-94-4
M. Wt: 307.394
InChI Key: UGCSRCVCRIDVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, characterized by a unique spiro linkage between two cyclic structures

Properties

IUPAC Name

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-6-4-5-9-16(11)14(21)19(15(22)18-16)10-13(20)17-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCSRCVCRIDVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable precursor, such as a diketone or diester, and an amine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction. This step requires the use of a strong base, such as sodium hydride, and a cyclopentyl halide.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide. This is typically carried out using acetic anhydride in the presence of a catalyst, such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Materials Science: The compound’s spirocyclic structure lends itself to applications in the development of new materials with specific mechanical or electronic properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, also known as compound 48, is a novel chemical entity that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique spirocyclic structure and has been investigated primarily for its biological activity as an inhibitor of specific kinase pathways.

Chemical Structure and Properties

The chemical formula of this compound is C16H25N3OC_{16}H_{25}N_{3}O with a molecular weight of approximately 307.39 g/mol. The compound features a diazaspiro framework, which contributes to its biological properties.

Recent studies have shown that this compound acts as a selective inhibitor of the TYK2/JAK1 kinases, which are integral to various signaling pathways involved in inflammation and immune response. The inhibition of these kinases can modulate the expression of genes related to Th1, Th2, and Th17 cell differentiation, thereby influencing inflammatory processes.

Inhibition Potency

Research indicates that compound 48 exhibits potent inhibitory effects on TYK2 and JAK1 with IC50 values of 6 nM and 37 nM respectively. Furthermore, it demonstrates over 23-fold selectivity for JAK2 compared to other kinases, suggesting a favorable safety profile for therapeutic use in conditions such as autoimmune diseases and inflammatory disorders .

Anti-inflammatory Effects

In preclinical models of acute ulcerative colitis, compound 48 showed superior anti-inflammatory efficacy compared to established therapies like tofacitinib. This efficacy was attributed to its ability to regulate the expression of inflammatory cytokines and chemokines .

Study on Inflammatory Bowel Disease

A study conducted on mice models with induced ulcerative colitis demonstrated that treatment with this compound resulted in significant reductions in disease activity index scores and histological damage compared to control groups. The compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 was highlighted as a key mechanism for its therapeutic effects .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known inhibitors:

Compound NameTarget KinaseIC50 (nM)SelectivityEfficacy in IBD Models
Compound 48TYK2/JAK16 / 37High (23x JAK2)Significant reduction in disease activity
TofacitinibJAK1/JAK3~100ModerateModerate efficacy
BaricitinibJAK1/JAK2~60ModerateSignificant efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.